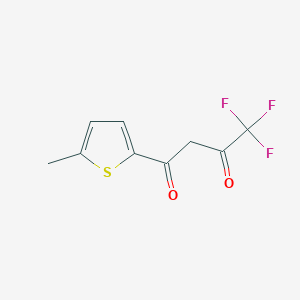

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

Description

Properties

IUPAC Name |

4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEAQWOZGAFPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292109 | |

| Record name | 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-72-7 | |

| Record name | 4,4,4-Trifluoro-1-(5-methyl-2-thienyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC80372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione, a fluorinated β-diketone with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed synthetic protocol but also insights into the underlying chemical principles and experimental rationale.

Introduction: The Significance of Trifluoromethyl β-Diketones

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl-β-diketones, such as the title compound, are versatile building blocks in the synthesis of various heterocyclic compounds and coordination complexes.[2] Their unique electronic and structural properties make them valuable precursors for developing novel therapeutic agents and functional materials.[2][3]

This guide will delineate a robust and optimized procedure for the synthesis of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione, focusing on the Claisen condensation reaction. We will explore the mechanistic intricacies, justify the selection of reagents and conditions, and provide a detailed, step-by-step protocol for its preparation and purification.

The Synthetic Strategy: Claisen Condensation

The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone in the presence of a strong base.[4] In this specific case, we will be reacting 2-acetyl-5-methylthiophene with ethyl trifluoroacetate.

Reaction Scheme

Caption: Overall reaction for the synthesis of the target β-diketone.

Mechanistic Insights

The Claisen condensation proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-diketone.

Caption: Step-wise mechanism of the Claisen condensation.

Experimental Protocol

This protocol is adapted from optimized procedures for the synthesis of analogous thienyl-containing β-diketones.[3][5]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Acetyl-5-methylthiophene | C₇H₈OS | 140.21 | ≥98% | Sigma-Aldrich |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | ≥99% | Oakwood Chemical |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Acros Organics |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9% | Fisher Scientific |

| Copper(II) acetate monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | ≥98% | J.T. Baker |

| Ethylenediaminetetraacetic acid disodium salt (EDTA) | C₁₀H₁₄N₂Na₂O₈ | 336.21 | ≥99% | VWR |

| Hydrochloric acid (concentrated) | HCl | 36.46 | 37% | EMD Millipore |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS Grade | Avantor |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Macron |

Step-by-Step Synthesis

1. Preparation of the Reaction Vessel:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

The glassware should be thoroughly dried to prevent quenching of the base.

2. Preparation of Sodium Hydride:

-

In the reaction flask, sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the mineral oil. The hexane is carefully decanted. This process is repeated three times.

-

Anhydrous tetrahydrofuran (THF) is then added to the washed sodium hydride.

3. Reaction Execution:

-

A solution of 2-acetyl-5-methylthiophene and ethyl trifluoroacetate in anhydrous THF is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Quenching and Initial Work-up:

-

After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of ethanol to decompose any excess sodium hydride.

-

The mixture is then poured into a beaker containing ice and acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification via Copper Chelate Formation

A highly effective method for purifying β-diketones involves the formation of a copper(II) chelate, which can be precipitated and then decomposed to yield the pure product.[5]

1. Formation of the Copper Chelate:

-

The crude β-diketone is dissolved in a suitable solvent (e.g., ethanol).

-

An aqueous solution of copper(II) acetate monohydrate is added to the solution of the crude product.

-

The resulting copper chelate precipitates out of the solution and is collected by filtration.

2. Decomposition of the Copper Chelate:

-

The copper chelate is suspended in a biphasic system of ethyl acetate and water.

-

An aqueous solution of EDTA is added, and the mixture is stirred vigorously until the organic layer becomes colorless.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the pure 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione.

Caption: Workflow for the purification of the target compound.

Characterization of the Final Product

The structure and purity of the synthesized 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione should be confirmed by standard analytical techniques.

Keto-Enol Tautomerism

It is important to note that β-diketones, particularly trifluoromethyl-β-diketones, exist as a mixture of keto and enol tautomers in solution.[6][7] The enol form is often stabilized by intramolecular hydrogen bonding. This tautomerism will be evident in the spectroscopic data.

Spectroscopic Data (Predicted)

Based on analogous compounds, the following spectral characteristics are expected:

-

¹H NMR:

-

A singlet for the methyl group on the thiophene ring.

-

Two doublets for the thiophene ring protons.

-

A singlet for the methylene protons in the β-diketone backbone.

-

A broad singlet for the enolic proton.

-

-

¹³C NMR:

-

Signals corresponding to the carbonyl carbons of both the keto and enol forms.

-

Signals for the carbons of the thiophene ring and the methyl group.

-

A signal for the trifluoromethyl carbon, which will show coupling with fluorine.

-

-

¹⁹F NMR:

-

A singlet for the trifluoromethyl group.

-

-

IR Spectroscopy:

-

Strong absorption bands for the carbonyl groups.

-

A broad absorption band corresponding to the enolic hydroxyl group.

-

Safety and Handling

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. It should be handled under an inert atmosphere and away from moisture.

-

Ethyl trifluoroacetate is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Tetrahydrofuran (THF) can form explosive peroxides upon storage. It should be tested for peroxides before use and handled with care.

-

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione. By understanding the underlying principles of the Claisen condensation and employing the optimized reaction and purification conditions outlined, researchers can reliably prepare this valuable fluorinated building block for applications in drug discovery and materials science. The self-validating nature of the described protocol, from the choice of a robust base to the efficient purification via copper chelation, ensures a high probability of success for experienced synthetic chemists.

References

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786. [Link]

-

Beilstein Journals. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]

-

National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]

-

ResearchGate. (2020). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. [Link]

-

MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione. [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

ResearchGate. (n.d.). Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions. [Link]

-

Alpha Chemika. (n.d.). ETHYL TRIFLUOROACETATE For Synthesis. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 5. Sci-Hub. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones / Journal of Fluorine Chemistry, 2006 [sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione CAS number 326-72-7

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione (CAS 326-72-7)

Introduction: A Versatile Fluorinated Building Block

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione, identified by CAS Number 326-72-7, is a specialized fluorinated β-diketone.[][2][3][4] This molecule stands at the intersection of several critical areas of modern chemistry. Its structure combines a heterocyclic thiophene ring, a highly versatile β-diketone functional group, and a trifluoromethyl (CF₃) moiety. The strategic incorporation of the CF₃ group imparts unique electronic properties that significantly enhance the molecule's utility as a synthetic intermediate, particularly in the fields of medicinal chemistry and materials science.[5][6][7] This guide offers a comprehensive technical overview, delving into the compound's synthesis, underlying reaction mechanisms, significant applications, and essential handling protocols, designed to empower researchers in leveraging its full potential.

Part 1: Physicochemical Properties and Structural Analysis

The unique reactivity and utility of this compound are direct consequences of its molecular architecture. The electron-withdrawing trifluoromethyl group profoundly influences the adjacent carbonyl, rendering it highly electrophilic and increasing the acidity of the central methylene protons. This "trifluoromethyl effect" is a cornerstone of its chemical behavior.[5][8]

Table 1: Core Physicochemical Properties

| Property | Value |

| CAS Number | 326-72-7 |

| Molecular Formula | C₉H₇F₃O₂S |

| Molecular Weight | 236.21 g/mol [4] |

| IUPAC Name | 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione |

| Appearance | White to off-white crystalline powder (typical for similar compounds)[9] |

| Solubility | Generally soluble in organic solvents like acetone, ethanol, and THF |

Like all β-dicarbonyl compounds, this molecule exists as a dynamic equilibrium between its keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding, a feature that plays a crucial role in its coordination chemistry and reactivity.

Part 2: Synthesis and Reaction Mechanisms

The principal and most classical method for synthesizing β-diketones is the Claisen condensation.[10][11] For an asymmetrical β-diketone such as 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione, a "mixed" or "crossed" Claisen condensation is employed.[12][13]

Core Synthesis Pathway: Mixed Claisen Condensation

This reaction involves the base-catalyzed condensation of a ketone (2-acetyl-5-methylthiophene) with an ester (ethyl trifluoroacetate).[14] The ketone's alpha-hydrogens are more acidic than those of the ester, ensuring it preferentially forms the nucleophilic enolate.[13] The ester, lacking enolizable α-hydrogens, serves exclusively as the electrophilic acylating agent, preventing self-condensation and leading to a single primary product.[12][15]

The reaction mechanism proceeds through several key steps:

-

Enolate Formation: A strong base, such as sodium methoxide or sodium hydride, abstracts an acidic α-proton from 2-acetyl-5-methylthiophene.

-

Nucleophilic Attack: The resulting enolate anion attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group.

-

Deprotonation (Driving Force): The newly formed β-diketone is highly acidic at the central methylene carbon and is immediately deprotonated by the base (e.g., methoxide). This irreversible deprotonation thermodynamically drives the reaction to completion.[11]

-

Protonation: A final acidic workup step neutralizes the enolate to yield the final β-diketone product.

Caption: Figure 1: Synthesis via Mixed Claisen Condensation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure adapted from methodologies for similar trifluoroacetylations.[16][17]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous methanol (40 mL).

-

Base Addition: Carefully add sodium methoxide (61.8 mmol) to the methanol and stir until fully dissolved.

-

Reactant Addition: Add 1-(5-methylthiophen-2-yl)ethanone (41.2 mmol) to the solution, followed by the dropwise addition of ethyl trifluoroacetate (82.5 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring progress by TLC.

-

Quenching & Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Carefully acidify the residue with 10% aqueous hydrochloric acid until pH ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to obtain the final product.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block, particularly in medicinal chemistry. The trifluoromethyl group is a "privileged" moiety in drug design.

The Role of the Trifluoromethyl Group

The CF₃ group is a bioisostere for several functional groups and can dramatically improve a drug candidate's profile.[6] Its inclusion often leads to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can increase the drug's half-life.

-

Increased Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5]

-

Modified Receptor Binding: The group's steric bulk and strong dipole moment can alter and potentially strengthen interactions with target proteins.

Caption: Figure 2: Impact of the CF₃ Group in Drug Design.

Applications as a Synthetic Intermediate

-

Heterocycle Synthesis: β-Diketones are classic precursors for synthesizing a wide variety of five- and six-membered heterocycles. For instance, reaction with hydrazine derivatives can yield pyrazoles, a core structure in many pharmaceuticals, including the anti-inflammatory drug Celecoxib, which is synthesized from a similar trifluoromethyl-β-diketone intermediate.[18]

-

Enzyme Inhibition: Trifluoromethyl ketones are potent inhibitors of various enzyme classes, particularly serine and cysteine proteases. The highly electrophilic ketone carbon is readily attacked by nucleophilic residues (e.g., serine's hydroxyl group) in the enzyme's active site, forming a stable hemiacetal or hemiketal adduct that effectively blocks enzyme activity.[7][8]

-

Coordination Chemistry: As a β-diketone, the compound is an excellent chelating ligand for a wide range of metal ions. This property is useful for developing novel catalysts, metal-organic frameworks (MOFs), and luminescent materials.[16]

Part 4: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for CAS 326-72-7 is not widely available, data from structurally similar fluorinated β-diketones provides a strong basis for safe handling protocols.[19][20]

Table 2: General Safety and Handling Recommendations

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[19] |

| Engineering Controls | Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19] |

| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[19] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[19] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19] |

Primary Hazards: Based on analogous compounds, this chemical should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[21]

Conclusion

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione is more than just a research chemical; it is a potent and versatile tool for chemical innovation. The combination of its trifluoromethyl group, reactive β-dicarbonyl moiety, and heterocyclic core makes it an exceptionally valuable intermediate. Its primary synthesis via the robust Claisen condensation is well-understood and scalable. For researchers in drug discovery, its potential as a precursor to novel enzyme inhibitors and metabolically stable therapeutics is significant. By understanding its synthesis, reactivity, and applications, scientists can effectively harness the unique properties of this powerful fluorinated building block to advance their research and development goals.

References

- Mixed Claisen Condensations | Organic Chemistry Class Notes - Fiveable. (n.d.).

- Synthesis of trifluoroacetylated compounds 3 from ethyl cinnamates 1. (n.d.). ResearchGate.

- Recent Developments in the Synthesis of β-Diketones. (2020). National Institutes of Health (PMC).

- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Claisen condensation. (n.d.). Wikipedia.

- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (n.d.). National Institutes of Health (PMC).

- Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. (2010). Ingenta Connect.

- Trifluoromethyl ketones: properties, preparation, and application. (2013). RSC Publishing.

- Trifluoromethyl ketones: properties, preparation, and application. (2013). PubMed.

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

- Claisen Condensation. (n.d.). Organic Chemistry Portal.

- 23.8: Mixed Claisen Condensations. (2025). Chemistry LibreTexts.

- 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- CAS 326-72-7 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione. (n.d.). AHH Chemical Co., Ltd.

- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). PubChem.

- Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions. (n.d.). ResearchGate.

- CAS No.326-72-7,4,4,4-TRIFLUORO-1-(5-METHYL-THIOPHEN-2-YL). (n.d.). LookChem.

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS No. 326-06-7) SDS. (n.d.). Guidechem.

- 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione. (n.d.). PubChem.

- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone). (n.d.). Multichem Exports.

- Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. (2011). Google Patents.

- Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene. (n.d.). PubMed.

- 4,4,4-TRIFLUORO-1-(PYRIDIN-2-YL)BUTANE-1,3-DIONE synthesis. (n.d.). Chemicalbook.

- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.).

- 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione. (n.d.). Beijing xinhua technology co. LTD.

Sources

- 2. lookchem.com [lookchem.com]

- 3. 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | C9H7F3O2S | CID 255120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione - CAS:326-72-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) Exporter | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) Exporting Company | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) International Distributor [multichemexports.com]

- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Claisen condensation - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

- 15. Claisen Condensation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. 4,4,4-TRIFLUORO-1-(PYRIDIN-2-YL)BUTANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 18. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 19. fishersci.com [fishersci.com]

- 20. Page loading... [guidechem.com]

- 21. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data for 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the , a fluorinated β-diketone of significant interest in coordination chemistry, materials science, and as a synthetic building block. A thorough understanding of its spectroscopic signature is paramount for researchers confirming its synthesis, assessing its purity, and studying its chemical behavior. This document is structured to provide not just data, but a field-proven interpretation grounded in the principles of analytical chemistry.

Molecular Structure and Keto-Enol Tautomerism

A foundational principle for interpreting the spectroscopy of β-diketones is the concept of keto-enol tautomerism. In solution, 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione exists as an equilibrium mixture of its diketo and enol forms. The electron-withdrawing trifluoromethyl group significantly favors the formation of the enol tautomer, which is stabilized by intramolecular hydrogen bonding. This equilibrium is directly observable in NMR and IR spectra, leading to a more complex but information-rich analytical profile.

Caption: Keto-enol equilibrium for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this molecule. The analysis will cover ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum is particularly insightful as it allows for the direct observation and quantification of the keto-enol tautomeric ratio. The enol form is expected to be the major species in solution.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Enol OH | 14.0 - 15.0 | broad singlet | 1H (enol) | Highly deshielded due to intramolecular H-bonding. May not be observed depending on solvent and concentration. |

| Thiophene H4 | 7.6 - 7.8 | doublet | 1H (keto+enol) | Alpha to the carbonyl group, deshielded. |

| Thiophene H3 | 6.8 - 7.0 | doublet | 1H (keto+enol) | Coupled to H4. |

| Vinyl CH | 6.2 - 6.4 | singlet | 1H (enol) | Characteristic signal for the enol tautomer. |

| Methylene CH₂ | 4.0 - 4.2 | singlet | 2H (keto) | Characteristic signal for the keto tautomer; often a minor peak.[1] |

| Methyl CH₃ | 2.5 - 2.6 | singlet | 3H (keto+enol) | Attached to the thiophene ring. |

Causality Behind Assignments: The distinct separation of the vinyl CH (enol) and methylene CH₂ (keto) signals allows for a straightforward calculation of the tautomeric ratio via integration. The downfield shift of the thiophene proton adjacent to the carbonyl group is a predictable consequence of the group's electron-withdrawing nature.

¹³C NMR Spectroscopy

¹³C NMR provides a carbon-by-carbon map of the molecule. The use of ¹H broadband decoupling simplifies the spectrum to a series of single lines, one for each unique carbon environment.[2]

| Assignment | Predicted δ (ppm) | Notes |

| Thiophene C=O | 180 - 185 | Carbonyl attached to the thiophene ring. |

| CF₃-C=O | 175 - 180 (quartet) | Carbonyl adjacent to the CF₃ group; appears as a quartet due to coupling with ¹⁹F. |

| Thiophene C2, C5 | 140 - 150 | Quaternary carbons of the thiophene ring. |

| Thiophene C3, C4 | 125 - 135 | Protonated carbons of the thiophene ring. |

| CF₃ | 115 - 120 (quartet) | Quartet with a large ¹JCF coupling constant. |

| Vinyl CH | 90 - 95 | Enol methine carbon. |

| Methylene CH₂ | 55 - 60 | Keto methylene carbon (minor species). |

| Methyl CH₃ | ~15 | Thiophene methyl group. |

Expert Insight: The observation of a quartet for the CF₃ carbon and its adjacent carbonyl is a definitive indicator of the trifluoroacetyl moiety. The chemical shift of the central carbon of the three-carbon linker (vinyl CH vs. methylene CH₂) is highly diagnostic for the dominant tautomeric form.

¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is an essential and highly sensitive technique for characterization.[3][4] It provides a clean spectrum, often with a single peak for the CF₃ group, making it an excellent tool for purity assessment.

| Assignment | Predicted δ (ppm) vs. CFCl₃ | Multiplicity | Notes |

| -CF₃ | -76 to -79 | singlet | The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl.[5][6] |

Trustworthiness: The ¹⁹F NMR spectrum serves as a self-validating system. A single, sharp singlet in the expected region, with no other fluorine signals present, provides strong evidence for the successful and clean incorporation of the trifluoromethyl group.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0 ppm.

-

Instrument Setup: Use a standard 5 mm NMR tube. Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required for a good signal-to-noise ratio.[2]

-

¹⁹F NMR Acquisition: Acquire the spectrum, which typically requires fewer scans than ¹³C due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[7]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing further evidence for the keto-enol tautomerism.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Enol) | 3200 - 2700 | Broad | Very broad absorption due to strong intramolecular hydrogen bonding. |

| C-H Stretch (Aromatic/Vinyl) | 3100 - 3000 | Medium | C-H bonds of the thiophene ring and enol vinyl group. |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Weak | Methyl C-H bonds. |

| C=O Stretch | 1640 - 1580 | Strong | A complex, broad band resulting from the conjugated keto-enol system. |

| C=C Stretch | 1580 - 1500 | Strong | Vibrations from the thiophene ring and the enol C=C bond. |

| C-F Stretch | 1300 - 1100 | Very Strong | Multiple strong bands characteristic of the CF₃ group. |

Authoritative Grounding: The IR spectrum is dominated by features of the hydrogen-bonded enol tautomer. The absence of a sharp, distinct ketone C=O stretch around 1720 cm⁻¹ and the presence of the very broad O-H and conjugated C=O/C=C bands are classic indicators of this structural preference.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which acts as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for this type of molecule.[8]

Predicted Molecular Ion: The exact mass of C₉H₇F₃O₂S will result in a molecular ion peak [M]⁺• at m/z 236.01.

Key Fragmentation Pathways

Under EI (typically at 70 eV), the molecular ion will undergo fragmentation through several predictable pathways. The most likely cleavages occur at the bonds adjacent to the carbonyl groups (α-cleavage).

Caption: Typical synthesis of the title compound.

This reaction involves the base-mediated condensation of 1-(5-methylthiophen-2-yl)ethan-1-one with ethyl trifluoroacetate. [9][10]Potential impurities could include unreacted starting materials or byproducts from self-condensation, all of which would be readily detectable by the spectroscopic methods outlined above.

Conclusion

The spectroscopic profile of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione is rich with structural information, dominated by the features of its stable enol tautomer. ¹H NMR confirms the tautomeric equilibrium, ¹³C and ¹⁹F NMR validate the carbon skeleton and the incorporation of the fluorinated moiety, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and characteristic fragmentation. Together, these techniques provide a rigorous and multi-faceted analytical package for the unambiguous identification and quality control of this valuable chemical compound in any research or drug development setting.

References

-

ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

RSC Publishing. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. colorado.edu [colorado.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,4,4-TRIFLUORO-1-(PYRIDIN-2-YL)BUTANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

1H NMR spectrum of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione. As a sophisticated β-diketone, this molecule presents a classic case of keto-enol tautomerism, a phenomenon that profoundly influences its spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will dissect the causality behind the observed spectral data, grounded in the principles of chemical structure and dynamic equilibria, and provide a robust experimental framework for acquiring high-fidelity data.

Introduction: The Structural Nuances of a Fluorinated β-Diketone

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione is a molecule of significant interest, often employed as a versatile chelating agent and a building block in the synthesis of heterocyclic compounds and advanced materials. Its structure combines a 5-methylthiophene moiety with a highly fluorinated 1,3-dione backbone. The correct interpretation of its ¹H NMR spectrum is paramount for verifying its identity, assessing its purity, and understanding its chemical behavior. The primary challenge and key feature in its spectrum arise from the dynamic equilibrium between its keto and enol forms, a characteristic trait of β-dicarbonyl compounds.[1][2][3]

Part 1: The Core Principle: Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] For β-diketones, this manifests as an equilibrium between a diketo form and a more stable, conjugated enol form.[4][5] This equilibrium is slow on the NMR timescale, meaning that signals for both distinct chemical species can often be observed simultaneously.[4]

In the case of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione, the enol form is overwhelmingly favored due to several stabilizing factors:

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong, six-membered ring hydrogen bond with the adjacent carbonyl oxygen, significantly stabilizing the molecule.

-

Conjugation: The resulting C=C double bond is in conjugation with both the remaining carbonyl group and the aromatic thiophene ring, creating an extended π-system.

-

Electron-Withdrawing Effect: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the acidity of the adjacent α-protons, strongly favoring enolization.[4][6]

The equilibrium is depicted below, with the enol form (specifically, the enol with the hydroxyl group proximal to the CF₃ group) being the predominant species.

Part 2: A Guided Tour of the ¹H NMR Spectrum

The ¹H NMR spectrum is best understood by analyzing the signals corresponding to the major enol tautomer and the minor keto tautomer separately. The relative integration of signals unique to each form allows for the quantification of the tautomeric ratio.

Analysis of the Major Species: The Enol Tautomer

The signals for the enol form are the most prominent in the spectrum.

-

Enolic Proton (Hₑ): δ ≈ 14.0-14.5 ppm (singlet, broad)

-

Causality: This proton is exceptionally deshielded (shifted far downfield) due to its involvement in a very strong intramolecular hydrogen bond.[6] Its chemical shift can be sensitive to solvent and temperature but will consistently appear in this characteristic region. It appears as a broad singlet because of rapid chemical exchange and quadrupolar coupling effects.

-

-

Thiophene Proton (Hₐ): δ ≈ 7.3-7.5 ppm (doublet)

-

Causality: This proton is on the thiophene ring at the 3-position, adjacent to the electron-withdrawing dicarbonyl substituent. This proximity causes significant deshielding. It appears as a doublet due to spin-spin coupling with the neighboring thiophene proton, Hₐ'.

-

-

Thiophene Proton (Hₐ'): δ ≈ 6.9-7.1 ppm (doublet)

-

Causality: This proton is at the 4-position of the thiophene ring. It is coupled to Hₐ, resulting in a doublet. Its slightly more upfield position compared to Hₐ is expected as it is further from the main electron-withdrawing chain. The typical coupling constant (³JHH) for adjacent protons on a thiophene ring is in the range of 3-5 Hz.[7]

-

-

Vinylic Proton (Hᵥ): δ ≈ 6.3-6.5 ppm (singlet)

-

Causality: This is the proton on the C=C double bond of the enol form. Its position in the vinylic region is expected, and it is further deshielded by the adjacent carbonyl group. It appears as a singlet as there are no adjacent protons to couple with.

-

-

Methyl Protons (Hₘ): δ ≈ 2.5-2.6 ppm (singlet)

Analysis of the Minor Species: The Keto Tautomer

Signals from the keto form will be significantly smaller in intensity but are crucial for a complete analysis.

-

Methylene Protons (Hₖ): δ ≈ 4.2-4.4 ppm (singlet)

-

Causality: This is the hallmark signal of the keto tautomer. These two protons are on the "active methylene" carbon situated between two strongly electron-withdrawing carbonyl groups, causing a significant downfield shift into this region. The signal is a singlet due to chemical equivalence and the absence of neighboring protons.

-

-

Thiophene & Methyl Protons: The thiophene and methyl protons of the keto form will have slightly different chemical shifts than their enol counterparts due to the change in the electronic nature of the substituent. They are often obscured or overlap with the more intense signals of the enol form, but may appear as very small satellite peaks around the major signals.

Data Summary: Predicted ¹H NMR Assignments

| Proton Label | Tautomer Form | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Rationale |

| Hₑ | Enol | 14.0 - 14.5 | Singlet, broad | 1H | Intramolecularly H-bonded enolic proton |

| Hₐ | Enol | 7.3 - 7.5 | Doublet (d) | 1H | Thiophene H3, deshielded by substituent |

| Hₐ' | Enol | 6.9 - 7.1 | Doublet (d) | 1H | Thiophene H4, coupled to Hₐ |

| Hᵥ | Enol | 6.3 - 6.5 | Singlet (s) | 1H | Vinylic proton adjacent to carbonyl |

| Hₘ | Enol | 2.5 - 2.6 | Singlet (s) | 3H | Methyl group on thiophene ring |

| Hₖ | Keto | 4.2 - 4.4 | Singlet (s) | 2H | Active methylene protons between C=O groups |

Part 3: A Self-Validating Experimental Protocol

To obtain a high-quality, interpretable ¹H NMR spectrum, a rigorous and well-documented experimental procedure is essential.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Note: The choice of solvent can influence the keto-enol equilibrium. Aprotic, non-polar solvents like CDCl₃ typically favor the enol form, while polar, protic solvents can shift the equilibrium.[5][9]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Cap the NMR tube securely and ensure the solution is homogeneous by gentle inversion.

-

-

Instrumental Setup & Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent lock signal.

-

Set the acquisition temperature (e.g., 298 K). Temperature can also affect the tautomeric equilibrium.

-

Acquire a standard 1D proton spectrum with the following typical parameters:

-

Spectral Width: ~16 ppm (to ensure the broad enolic proton is captured).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks have a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all resolved peaks. To determine the keto:enol ratio, compare the integral of the keto CH₂ signal (Hₖ, representing 2H) with the integral of the enol vinylic signal (Hᵥ, representing 1H).

-

Conclusion

The ¹H NMR spectrum of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione is a powerful illustration of molecular structure and dynamics. Its features are dominated by the signals of the highly stable enol tautomer, characterized by a distinct downfield enolic proton signal above 14 ppm. The minor keto tautomer is identifiable by its unique active methylene signal around 4.3 ppm. By understanding the principles of keto-enol tautomerism and the electronic effects of the thiophene and trifluoromethyl moieties, a complete and accurate assignment of the spectrum is achievable. This guide provides the foundational knowledge and practical methodology for researchers to confidently utilize ¹H NMR for the characterization of this and structurally related compounds.

References

-

Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link][1]

-

Cruciani, G., & Margaretha, P. (1990). 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones. Journal of Fluorine Chemistry, 49(2), 269–274.[10]

-

PubMed. (n.d.). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Diketone NMR spectral data. Retrieved from [Link][6]

-

Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1333. Retrieved from [Link][2]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7036. Retrieved from [Link][4]

-

Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658–5663.[12]

-

SpectraBase. (n.d.). 3-Methylthiophene. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Retrieved from [Link][14]

-

Li, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Retrieved from [Link][5]

-

Royal Society of Chemistry. (2019). Journal of Material Chemistry C Supporting Information. Retrieved from [Link][15]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link][3]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Retrieved from [Link][16]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link][17]

-

PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link][9]

Sources

- 1. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 2. mdpi.com [mdpi.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 8. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]

- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones / Journal of Fluorine Chemistry, 1990 [sci-hub.box]

- 11. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. hmdb.ca [hmdb.ca]

- 17. compoundchem.com [compoundchem.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical predictions, data from analogous structures, and field-proven experimental protocols to offer an in-depth understanding of the spectral features of this fluorinated β-diketone. We will delve into the causal relationships between the molecular structure and the resulting ¹³C NMR chemical shifts, providing a robust framework for researchers engaged in the synthesis and characterization of related compounds.

Introduction: The Structural Significance of a Fluorinated Thiophene β-Diketone

The title compound, 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione, integrates several key functional groups that confer unique chemical and physical properties. The trifluoromethyl group (-CF₃) is known to enhance metabolic stability and binding affinity in drug candidates. The thiophene ring is a prevalent heterocycle in numerous pharmaceuticals, and the β-diketone moiety is a versatile chelating agent and synthetic intermediate. Accurate structural elucidation via ¹³C NMR is paramount for confirming the identity and purity of this compound, which is crucial for its application in drug development and materials science.

β-Diketones, such as the one in our target molecule, can exist in equilibrium between the diketo and enol tautomeric forms.[1] This equilibrium is typically slow on the NMR timescale, meaning that in solution, it is possible to observe distinct signals for both tautomers.[1] The enol form is often stabilized by intramolecular hydrogen bonding. For the purpose of this guide, we will focus on the analysis of the diketo tautomer, while acknowledging the potential for the presence of enol signals.

Predicted ¹³C NMR Spectrum and Peak Assignments

Molecular Structure:

Caption: Molecular structure of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione.

Predicted Chemical Shift Table:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| C=O (Ketone adjacent to CF₃) | ~180-190 (quartet) | The trifluoromethyl group's strong electron-withdrawing nature deshields the adjacent carbonyl carbon. The signal is expected to be a quartet due to coupling with the three fluorine atoms. |

| C=O (Ketone adjacent to thiophene) | ~190-200 | Ketone carbonyl carbons typically resonate in this downfield region.[2][3] |

| -CH₂- | ~40-55 | This methylene carbon is situated between two electron-withdrawing carbonyl groups, leading to a downfield shift compared to a simple alkane.[3] |

| -CF₃ | ~115-125 (quartet) | The carbon of a trifluoromethyl group typically appears in this range with a large one-bond C-F coupling constant.[4] |

| Thiophene C (ipso to acyl) | ~140-150 | The carbon atom of the thiophene ring directly attached to the electron-withdrawing acyl group will be significantly deshielded. |

| Thiophene C (adjacent to ipso) | ~125-135 | Aromatic carbons generally appear in this region.[2][5] |

| Thiophene C (adjacent to methyl) | ~135-145 | The methyl group will have a slight shielding or deshielding effect depending on its electronic contribution to the ring. |

| Thiophene C (ipso to methyl) | ~120-130 | The carbon bearing the methyl group. |

| -CH₃ | ~10-20 | The methyl group attached to the thiophene ring will have a characteristic chemical shift in the aliphatic region.[2] |

In-depth Analysis of Structural Effects on Chemical Shifts

The Influence of the Trifluoromethyl Group

The -CF₃ group exerts a profound influence on the ¹³C NMR spectrum. Its strong inductive electron-withdrawing effect causes significant deshielding of the adjacent carbonyl carbon and the trifluoromethyl carbon itself. A key diagnostic feature is the splitting of these carbon signals into quartets due to spin-spin coupling with the three fluorine atoms (¹⁹F, spin I = ½). The one-bond coupling constant (¹JCF) for the -CF₃ carbon is typically large, on the order of 280-300 Hz, while the two-bond coupling (²JCCF) to the adjacent carbonyl carbon is smaller.

The β-Diketone Moiety and Tautomerism

As previously mentioned, β-diketones can exist as a mixture of diketo and enol tautomers.[1] The enol form introduces olefinic carbons into the spectrum, typically resonating between 90 and 160 ppm. The presence of both tautomers would result in a more complex spectrum with two sets of signals corresponding to each form. The ratio of the tautomers can be influenced by the solvent, temperature, and pH.

The 5-Methylthiophen-2-yl Substituent

The chemical shifts of the thiophene ring carbons are influenced by the substitution pattern. The carbon atom directly attached to the acyl group (C-2) is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl. The methyl group at the 5-position will cause a slight upfield or downfield shift of the ring carbons depending on its electronic effect. The specific chemical shifts can be predicted using additivity rules based on the known substituent effects in thiophene derivatives.[6]

Experimental Protocol: A Self-Validating System

To obtain an experimental ¹³C NMR spectrum of the title compound, a robust and reproducible workflow is essential. This section outlines a comprehensive protocol, from synthesis to spectral acquisition and processing.

Synthesis of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

A common and effective method for the synthesis of such β-diketones is the Claisen condensation.

Reaction Scheme:

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Preparation: To a solution of sodium ethoxide in absolute ethanol, add 2-acetyl-5-methylthiophene.

-

Reaction: Slowly add ethyl trifluoroacetate to the reaction mixture at room temperature.

-

Reflux: Heat the mixture to reflux for several hours to drive the condensation to completion.

-

Workup: Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

¹³C NMR Spectrum Acquisition

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice, but other deuterated solvents can be used depending on the solubility of the compound.

-

Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

-

Acquisition Mode: Standard proton-decoupled ¹³C NMR.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30) is typically used.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure quantitative analysis, especially for quaternary carbons.

-

Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate their areas. Note that in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR spectroscopy of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione. By synthesizing theoretical predictions with data from analogous structures, we have established a robust framework for the interpretation of its spectrum. The detailed experimental protocols for synthesis and spectral acquisition offer a self-validating system for researchers in the field. A thorough understanding of the ¹³C NMR characteristics of this and related molecules is indispensable for advancing research and development in medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. National Center for Biotechnology Information. [Link]

-

Stothers, J. B., & Lauterbur, P. C. (1965). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 43(12), 3487–3497. [Link]

-

ResearchGate. (n.d.). Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions. [Link]

-

ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm, in C6D6) and a plausible mechanism for its formation. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]

-

ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

-

Glorius, F., & Britton, R. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1849–1854. [Link]

-

Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. [Link]

-

Royal Society of Chemistry. (n.d.). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. [Link]

-

National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. [Link]

Sources

- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 6. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

mass spectrometry of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

An In-Depth Technical Guide to the Mass Spectrometry of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione. Designed for researchers, chemists, and drug development professionals, this document outlines the strategic application of both soft and hard ionization techniques to achieve unambiguous molecular weight determination and detailed structural elucidation. We will explore the predictable and diagnostic fragmentation pathways under Electron Ionization (EI) and the characteristic adduct formation under Electrospray Ionization (ESI). The causality behind methodological choices is explained, and detailed, self-validating protocols are provided to ensure scientific rigor and reproducibility.

Compound Overview and Key Structural Features

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione (PubChem CID: 255120) is a complex small molecule featuring three distinct chemical motifs that dictate its behavior in a mass spectrometer[1]. Understanding these regions is critical to predicting and interpreting its mass spectrum.

-

5-Methylthiophene Head Group: A heterocyclic aromatic ring that is generally stable but can direct specific fragmentation patterns, particularly through cleavage of the bond connecting it to the diketone chain[2].

-

β-Diketone Bridge: This flexible linker is prone to keto-enol tautomerism, which can influence ionization efficiency, particularly in ESI[3]. Under EI, the carbon-carbon bonds adjacent to the two carbonyl groups represent chemically logical points of cleavage[4].

-

Trifluoromethyl Tail Group: The electron-withdrawing CF₃ group creates a highly polarized C-C bond, making it a prime site for fragmentation. The formation of the [CF₃]⁺ ion (m/z 69) is a well-established, diagnostic peak for compounds containing this moiety[5].

The interplay of these three regions provides a rich fragmentation pattern that, when correctly interpreted, serves as a molecular fingerprint for structural confirmation.

Table 1: Molecular Ion Data for 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂S | [1] |

| Monoisotopic Mass | 236.0146 Da | [1] |

| Predicted [M+H]⁺ | 237.0224 Da | - |

| Predicted [M+Na]⁺ | 259.0043 Da | - |

| Predicted [M+K]⁺ | 274.9783 Da | - |

Strategic Approach to Ionization

A dual-methodology approach is recommended to gain a complete picture of the analyte. The selection of both a soft and a hard ionization technique is a self-validating system: ESI confirms the molecular mass, providing a crucial checkpoint for the structural fragments identified using EI.

-

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that imparts minimal energy to the analyte, preserving the molecular ion with little to no fragmentation[6]. Its primary role here is to confirm the molecular weight of the parent compound through the formation of protonated molecules ([M+H]⁺) or alkali adducts ([M+Na]⁺, [M+K]⁺)[7]. This is the foundational step for validating the molecular formula.

-

Electron Ionization (EI-MS): EI is a high-energy technique where the sample is bombarded with electrons, causing it to ionize and fragment in a reproducible manner[8]. The resulting fragmentation pattern is highly characteristic of the molecule's structure. By analyzing the mass-to-charge ratios of these fragments, the connectivity of the molecule's substructures can be pieced together, confirming the identity of the compound.

Experimental Protocols & Workflow

The following protocols describe standard operating procedures for analyzing the title compound. Instrument parameters may require optimization based on the specific mass spectrometer being used.

Experimental Workflow Diagram

Caption: High-level workflow for MS analysis.

Protocol 1: ESI-MS for Molecular Weight Determination

This protocol is adapted from standard methods for analyzing small molecules and β-diketones[7].

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent like methanol or acetonitrile. Create a working solution by diluting the stock to 1-10 µg/mL in a 50:50 mixture of methanol and water containing 0.1% formic acid to promote protonation.

-

Instrumentation (LC-MS):

-

Liquid Chromatography: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before it enters the mass spectrometer.

-

Mass Spectrometer: Agilent 1260 Infinity with a Bruker microTOF (or equivalent).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 4500 V.

-

Nebulizer Pressure: ~22 psi.

-

Dry Gas Flow: 8 L/min.

-

Dry Gas Temperature: 200 °C.

-

Mass Range: Scan from m/z 100 to 500.

-

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 237.02. Also, search for common adducts like the sodium [M+Na]⁺ at m/z 259.00 and potassium [M+K]⁺ at m/z 275.00, which can also confirm the molecular weight[9].

Protocol 2: EI-MS for Structural Elucidation

This protocol is based on established principles of EI-MS for organic compound identification[10].

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation (GC-MS):

-

Gas Chromatography: Use a suitable capillary column (e.g., HP-5ms) to separate the analyte from any impurities. A temperature ramp from 100°C to 250°C is a typical starting point.

-

Injection: Inject 1 µL of the sample solution.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 400.

-

-

Data Analysis: Identify the molecular ion peak (M⁺˙) at m/z 236.01. Analyze the relative abundances of the fragment ions to deduce the fragmentation pathways as detailed in the next section.

Predicted Fragmentation Pathways and Spectral Analysis

The structural features of the molecule lead to several predictable cleavage events under EI conditions.

Major EI-MS Fragmentation Pathways

The high energy of electron ionization (70 eV) is sufficient to break multiple bonds within the parent molecule. The most probable fragmentation pathways are initiated by cleavage of the C-C bonds alpha to the carbonyl groups, as these lead to the formation of resonance-stabilized acylium ions[4][8].

-

Formation of the Molecular Ion (m/z 236): The initial event is the removal of an electron, typically from a non-bonding orbital on one of the oxygen atoms or the sulfur atom, to form the molecular ion, M⁺˙.

-

Pathway A: Cleavage of the Trifluoroacetyl Group: The bond between the two carbonyls can cleave, but the most significant fragmentation is the cleavage adjacent to the trifluoromethyl group.

-

Loss of •CF₃ Radical: Cleavage of the C-C bond between the carbonyl and the CF₃ group results in the loss of a trifluoromethyl radical (mass 69) to form a stable acylium ion at m/z 167 . This is expected to be a prominent peak.

-

Formation of [CF₃]⁺: The alternative cleavage can produce the trifluoromethyl cation at m/z 69 . This is often the base peak in the spectra of trifluoromethyl ketones due to its stability[5].

-

-

Pathway B: Cleavage of the Thienylacetyl Group: Alpha-cleavage on the other side of the diketone system leads to fragments containing the 5-methylthiophene ring.

-

Formation of the 5-Methylthenoyl Cation: Cleavage can generate the 5-methylthenoyl acylium ion at m/z 125 . This ion is resonance-stabilized and is a strong indicator of the thiophene head group.

-

Decarbonylation: The acylium ion at m/z 125 can subsequently lose a molecule of carbon monoxide (CO, mass 28) to form the 5-methyl-2-thienyl cation at m/z 97 .

-

Fragmentation Scheme Diagram

Caption: Predicted EI fragmentation pathways.

Summary of Diagnostic Ions

The following table summarizes the key ions expected in the EI mass spectrum. The presence and relative abundance of these ions provide a robust method for structural confirmation.

Table 2: Predicted Major Fragment Ions in the EI-MS Spectrum

| m/z | Proposed Formula | Identity / Origin | Significance |

| 236 | [C₉H₇F₃O₂S]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight. |

| 167 | [C₈H₇O₂S]⁺ | [M - CF₃]⁺ | Indicates loss of the trifluoromethyl group. |

| 125 | [C₆H₅OS]⁺ | [5-Methylthenoyl Cation]⁺ | Confirms the 5-methylthiophene-carbonyl substructure. |

| 97 | [C₅H₅S]⁺ | [5-Methyl-2-thienyl Cation]⁺ | Result of decarbonylation from m/z 125. |

| 69 | [CF₃]⁺ | Trifluoromethyl Cation | Diagnostic fragment for the trifluoromethyl group; often the base peak. |

Conclusion

The mass spectrometric analysis of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione is a clear example of how complementary ionization techniques can be leveraged for comprehensive structural analysis. ESI-MS provides a non-destructive method to confidently establish the molecular weight. Subsequently, EI-MS delivers a detailed map of the molecule's architecture through predictable and diagnostic fragmentation pathways, including the characteristic formation of ions at m/z 167 ([M-CF₃]⁺), 125 (5-methylthenoyl cation), and 69 ([CF₃]⁺). For professionals in drug discovery and chemical research, this dual-pronged approach offers a reliable and self-validating workflow for the unequivocal identification and characterization of this and structurally related compounds.

References

-

BenchChem. (n.d.). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene. Retrieved from BenchChem website.[11]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Request PDF.[2]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione. Retrieved from [Link]1]

-

OSTI.GOV. (2007). Study of thiophene inner shell photofragmentation. Journal Article.[12]

-

Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers.[9]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]]

-

Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers.[7]

-

ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ChemInform.[13]

-

PharmaCompass. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]]

-

Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic B-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Semantic Scholar.[6]

-

NIST. (n.d.). Thiophene. NIST WebBook. Retrieved from [Link]]

-

SpectraBase. (n.d.). 4,4,4-TRIFLUORO-1-(2-NAPHTHYL)-1,3-BUTANEDIONE(893-33-4) MS spectrum. Retrieved from [Link]5]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]4]

- Brodbelt, J. S., & Grese, R. P. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 10(5), 434-444.

-

AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Chemical Reviews.[10]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]8]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]]

Sources

- 1. 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | C9H7F3O2S | CID 255120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4,4,4-TRIFLUORO-1-(2-NAPHTHYL)-1,3-BUTANEDIONE(893-33-4) MS [m.chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Study of thiophene inner shell photofragmentation (Journal Article) | ETDEWEB [osti.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Structure, and Significance of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract